molecular formula C16H16FNO2 B2650755 N~1~-[2-(4-fluorophenoxy)ethyl]-2-methylbenzamide CAS No. 1105209-63-9

N~1~-[2-(4-fluorophenoxy)ethyl]-2-methylbenzamide

Cat. No. B2650755
CAS RN: 1105209-63-9
M. Wt: 273.307
InChI Key: PNOMSFDEMREHDV-UHFFFAOYSA-N
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Description

N~1~-[2-(4-fluorophenoxy)ethyl]-2-methylbenzamide, also known as FPEB, is a chemical compound that belongs to the class of benzamide derivatives. It has been widely researched due to its potential applications in the field of neuroscience. FPEB is a selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in various physiological and pathological processes in the brain.

Scientific Research Applications

Polymer Synthesis

Butt et al. (2005) explored the synthesis and characterization of novel aromatic polyimides using diamines, including derivatives similar to "N-1-[2-(4-fluorophenoxy)ethyl]-2-methylbenzamide". These polymers exhibited solubility in organic solvents and showed high thermal stability, highlighting their potential for advanced material applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Receptor Ligand Studies

Plenevaux et al. (2000) discussed the use of fluorobenzamide derivatives as ligands for PET imaging of serotonin receptors. These compounds, including variations of "N-1-[2-(4-fluorophenoxy)ethyl]-2-methylbenzamide", offer insights into the serotonergic neurotransmission, demonstrating their importance in neurological research (Plenevaux et al., 2000).

Environmental Analysis

Ye et al. (2008) developed an analytical method to measure concentrations of environmental phenols, including parabens and triclosan, in human milk. This study underscores the environmental presence and potential health impacts of chemical compounds, including those related to "N-1-[2-(4-fluorophenoxy)ethyl]-2-methylbenzamide" and its analogs (Ye, Bishop, Needham, & Calafat, 2008).

properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-12-4-2-3-5-15(12)16(19)18-10-11-20-14-8-6-13(17)7-9-14/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOMSFDEMREHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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